molecular formula C11H11BrN2O B13027892 3-(5-bromo-1H-indol-3-yl)propanamide

3-(5-bromo-1H-indol-3-yl)propanamide

Katalognummer: B13027892
Molekulargewicht: 267.12 g/mol
InChI-Schlüssel: UKWYZPCGPSOMGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Bromo-1H-indol-3-yl)propanamide is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a bromine atom at the 5-position of the indole ring and a propanamide group at the 3-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-1H-indol-3-yl)propanamide typically involves the bromination of indole followed by the introduction of the propanamide group. One common method is the bromination of indole using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting 5-bromoindole can then be reacted with acryloyl chloride in the presence of a base such as triethylamine to form the desired propanamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Bromo-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(5-Bromo-1H-indol-3-yl)propanamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-(5-bromo-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its biological activity. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetic acid: A natural plant hormone with various biological activities.

    5-Bromoindole: A precursor in the synthesis of 3-(5-bromo-1H-indol-3-yl)propanamide.

    Indole-3-carbinol: Known for its anticancer properties

Uniqueness

This compound is unique due to the presence of both the bromine atom and the propanamide group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H11BrN2O

Molekulargewicht

267.12 g/mol

IUPAC-Name

3-(5-bromo-1H-indol-3-yl)propanamide

InChI

InChI=1S/C11H11BrN2O/c12-8-2-3-10-9(5-8)7(6-14-10)1-4-11(13)15/h2-3,5-6,14H,1,4H2,(H2,13,15)

InChI-Schlüssel

UKWYZPCGPSOMGN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)C(=CN2)CCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.